
Eriosematin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie: Die antioxidativen und entzündungshemmenden Eigenschaften von Eriosematin machen es für die chemische Forschung relevant.
Biologie: Seine potenzielle Rolle bei der Apoptose von Zellen rechtfertigt Untersuchungen in biologischen Studien.
Medizin: Die Auswirkungen von this compound auf die Zellüberlebenswege könnten therapeutische Implikationen haben.
Industrie: Begrenzte Anwendungen in der Industrie aufgrund seiner natürlichen Seltenheit.
Wirkmechanismus
Ziele: this compound interagiert wahrscheinlich mit zellulären Signalwegen, die an der Apoptose beteiligt sind.
Signalwege: Weitere Forschung ist erforderlich, um die genauen Mechanismen zu klären.
Wirkmechanismus
Target of Action
It’s known that eriosematin exhibits antiproliferative activity, suggesting that it may target cellular mechanisms involved in cell growth and division .
Mode of Action
This compound’s mode of action is primarily characterized by its antiproliferative and apoptosis-inducing properties . This suggests that this compound interacts with its targets to inhibit cell proliferation and induce programmed cell death, or apoptosis .
Biochemical Pathways
The antiproliferative and apoptosis-inducing activities of this compound suggest that it may influence pathways related to cell growth, division, and programmed cell death .
Result of Action
This compound’s antiproliferative activity results in the inhibition of cell growth and division . Additionally, its apoptosis-inducing property leads to programmed cell death . These actions at the molecular and cellular levels contribute to this compound’s potential therapeutic effects.
Action Environment
The genus eriosema, from which this compound is derived, is widely distributed across tropical and subtropical regions of the world . This suggests that the plant, and potentially its derived compounds like this compound, have adapted to a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
Eriosematin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
This compound has been reported to have significant antidiarrhoeal, cytotoxic and antimycobacterial activity . It influences cell function by protecting against bacterial invasion of the colonic epithelium . This leads to a decrease in inflammation and bacterial dissemination, which in turn reduces abscesses and ulcerations .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
This compound has been tested in animal models, specifically in rats
Vorbereitungsmethoden
Synthesewege: Eriosematin kann aus natürlichen Quellen oder chemisch synthetisiert werden. spezifische Synthesewege sind nicht weit verbreitet.
Industrielle Produktion: Die industrielle Produktion von this compound ist aufgrund seines natürlichen Vorkommens begrenzt.
Analyse Chemischer Reaktionen
Reaktionen: Eriosematin kann verschiedene Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Detaillierte Informationen zu spezifischen Reagenzien und Bedingungen sind rar.
Hauptprodukte: Die Hauptprodukte, die aus this compound-Reaktionen resultieren, werden nicht umfassend untersucht.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Eriosematin teilt strukturelle Merkmale mit anderen Chromonen, wie z. B. Iso-Eriosematin und Eriosemasid A.
Einzigartigkeit: Seine einzigartige Kombination von Bioaktivitäten hebt es hervor.
Eigenschaften
IUPAC Name |
5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-11(2)5-6-13-17-12(7-9-19(3,4)23-17)16(21)15-14(20)8-10-22-18(13)15/h5,7-10,21H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFIMGDPCRCSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=CC3=O)O)C=CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1639116.png)


![4-[4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carbonitrile](/img/structure/B1639129.png)


![[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1639145.png)




